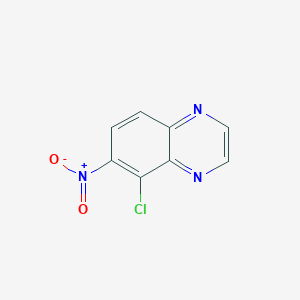
5-Chloro-6-nitroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-nitroquinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and pharmacological activities. The presence of both chlorine and nitro functional groups in this compound makes it a compound of interest in various chemical and biological research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitroquinoxaline typically involves the nitration of 5-chloroquinoxaline. One common method is the reaction of 5-chloroquinoxaline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the nitration process and to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-nitroquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Reduction: The reduction of the nitro group yields 5-chloro-6-aminoquinoxaline.
Substitution: Nucleophilic substitution of the chlorine atom can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-6-nitroquinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into its potential as an antimicrobial and anticancer agent is ongoing.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-nitroquinoxaline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in binding interactions with proteins, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloroquinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoxaline: Lacks the chlorine atom, affecting its binding properties and biological activity.
5,6-Dichloroquinoxaline: Contains two chlorine atoms, which can influence its reactivity and interactions.
Uniqueness
5-Chloro-6-nitroquinoxaline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
Propriétés
Numéro CAS |
109541-20-0 |
|---|---|
Formule moléculaire |
C8H4ClN3O2 |
Poids moléculaire |
209.59 g/mol |
Nom IUPAC |
5-chloro-6-nitroquinoxaline |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)2-1-5-8(7)11-4-3-10-5/h1-4H |
Clé InChI |
BFRVNJRCCVCPPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C(=C1[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
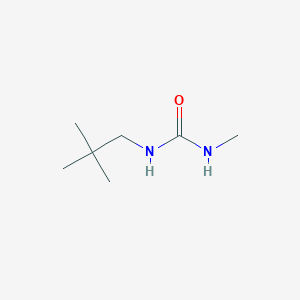
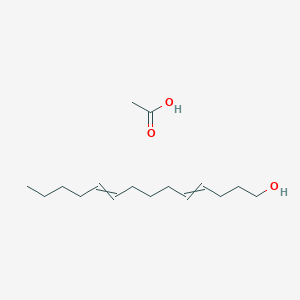
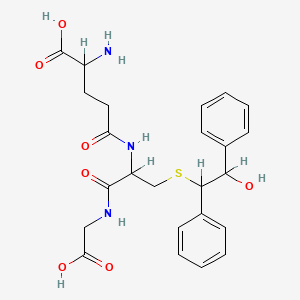
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)

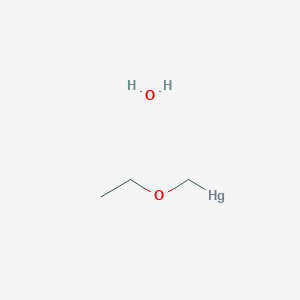


![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)

